Tetrabutyl(4-hydroxy)ammonium hydrogen sulphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
93839-28-2 |
|---|---|
Molecular Formula |
C16H37NO5S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
hydrogen sulfate;tributyl(4-hydroxybutyl)azanium |
InChI |
InChI=1S/C16H36NO.H2O4S/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16-18;1-5(2,3)4/h18H,4-16H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
KNMMYBWJLPBZBG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCCO.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutyl(4-hydroxy)ammonium hydrogen sulfate typically involves the reaction of tetrabutylammonium hydroxide with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3CH2CH2CH2)4N+OH−+H2SO4→(CH3CH2CH2CH2)4N+HSO4−+H2O
Industrial Production Methods
In industrial settings, the production of tetrabutyl(4-hydroxy)ammonium hydrogen sulfate involves the use of large-scale reactors where tetrabutylammonium hydroxide and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes, such as crystallization and filtration, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl(4-hydroxy)ammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in nucleophilic substitution reactions, where the hydrogen sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides and alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while substitution reactions can produce a variety of substituted ammonium salts .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 355.5 g/mol
- CAS Number : 93839-28-2
- IUPAC Name : hydrogen sulfate; tributyl(4-hydroxybutyl)azanium
The compound features a tetrabutylammonium moiety coupled with a hydrogen sulfate group, which enhances its solubility and reactivity in various applications.
Chemistry
TBAHS is primarily utilized as a phase transfer catalyst in organic synthesis. It facilitates reactions between reactants in different phases (aqueous and organic), thereby increasing reaction rates and yields. For instance, it has been effectively employed in the synthesis of various organic compounds under mild conditions, making it a valuable tool in synthetic organic chemistry .
Biology
In biological research, TBAHS acts as an ion-pairing agent in chromatographic techniques. This property aids in the separation and analysis of biological molecules, such as proteins and nucleic acids. Its ability to enhance the resolution of chromatographic separations is particularly beneficial in analytical biochemistry .
Medicine
TBAHS is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its role as a catalyst can streamline the production processes of various drugs, potentially leading to more efficient manufacturing methods .
Industry
In industrial applications, TBAHS is used in the production of polymers and surfactants. Its surfactant properties enable it to function effectively in formulations requiring emulsification or dispersion .
Antimicrobial Activity
TBAHS has been studied for its antimicrobial properties against various bacterial strains:
- Gram-negative bacteria : More effective against Escherichia coli and Pseudomonas aeruginosa.
- Gram-positive bacteria : Demonstrated activity against Staphylococcus aureus and Listeria monocytogenes.
- Fungal strains : Showed antifungal properties against Aspergillus niger and Candida albicans.
These findings suggest that TBAHS could serve as a potential agent for controlling microbial contamination in industrial settings .
Antioxidant Activity
Research indicates that TBAHS exhibits significant antioxidant activity. Assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) demonstrate its ability to scavenge free radicals, which is crucial for preventing cellular damage associated with oxidative stress .
Study on Antimicrobial Properties
A study demonstrated that TBAHS-based deep eutectic solvents (DESs) showed higher antimicrobial activity against Gram-negative bacteria compared to Gram-positive strains. The effectiveness varied significantly based on the formulation used, emphasizing the need for optimization to achieve maximum efficacy .
Antioxidant Evaluation
In another investigation, derivatives of TBAHS were assessed for their ability to inhibit lipid peroxidation in mouse brain homogenates. The results indicated a marked reduction in lipid peroxidation levels, suggesting strong antioxidant properties that could be beneficial in neuroprotective applications .
Mechanism of Action
The mechanism by which tetrabutyl(4-hydroxy)ammonium hydrogen sulfate exerts its effects involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound’s quaternary ammonium group interacts with various molecular targets, enhancing the solubility and reactivity of the reactants .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of Tetrabutyl(4-hydroxy)ammonium hydrogen sulphate with structurally related quaternary ammonium hydrogen sulphates:
Key Observations :
- Thermal Stability : TBAHS has a well-defined melting point (171°C) , whereas data for the 4-hydroxy variant is absent.
- Applications: TBAHS is extensively used in catalysis and electrochemistry due to its stability and ion-pairing ability . The 4-hydroxy variant may find niche applications in reactions requiring hydrogen-bond donors.
Chemical Reactivity and Catalytic Performance
Tetrabutylammonium Hydrogen Sulphate (TBAHS)
- Catalytic Efficiency : TBAHS acts as a phase-transfer catalyst in synthesizing tetrahydrobenzo[a]xanthen-11-ones, achieving yields >85% under mild conditions .
- Electrochemical Role: In lead-acid batteries, TBAHS reduces hydrogen/oxygen evolution overpotentials by 20–30 mV, enhancing energy efficiency .
This compound
- Hypothetical Advantages: The hydroxyl group could enhance interactions with polar substrates or stabilize transition states in acid-catalyzed reactions.
Tetramethylammonium Hydrogen Sulphate
- Chromatography : Used in ion-pair chromatography due to its high purity and low UV absorbance .
Biological Activity
Tetrabutyl(4-hydroxy)ammonium hydrogen sulphate (TBAHS) is a quaternary ammonium salt that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with TBAHS, including its mechanisms, efficacy, and potential applications.
TBAHS is characterized by the formula . Its structure consists of a tetrabutylammonium moiety coupled with a hydrogen sulphate group, which contributes to its solubility and reactivity in biological systems. The presence of the hydroxyl group is particularly significant as it can influence the compound's interaction with biological membranes and cellular components.
Antimicrobial Activity
Antibacterial Efficacy
TBAHS has been evaluated for its antimicrobial properties against various bacterial strains. In studies involving deep eutectic solvents (DESs) containing TBAHS, it was found that these compounds exhibited varying degrees of antibacterial activity:
- Gram-negative bacteria : More effective against Escherichia coli and Pseudomonas aeruginosa.
- Gram-positive bacteria : Demonstrated activity against Staphylococcus aureus and Listeria monocytogenes.
- Fungal strains : Showed antifungal properties against Aspergillus niger and Candida albicans, with specific formulations being more effective against certain strains than others .
The inhibition zones measured in these studies indicate that TBAHS can serve as a potential agent for controlling bacterial and fungal infections, particularly in industrial applications where microbial contamination is a concern.
Antioxidant Activity
TBAHS has also been investigated for its antioxidant capabilities. Research indicates that compounds derived from TBAHS exhibit significant antioxidant activity, as measured by assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power). These assays assess the ability of substances to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
The mechanisms through which TBAHS exerts its biological effects are multifaceted:
- Cell Membrane Interaction : The quaternary ammonium structure facilitates interaction with cell membranes, leading to disruption of bacterial cell walls and subsequent cell death.
- Free Radical Scavenging : The hydroxyl group in TBAHS plays a critical role in neutralizing free radicals, thereby protecting cells from oxidative damage.
- Enzyme Inhibition : Some studies suggest that TBAHS may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .
Case Studies
- Study on Antimicrobial Properties : A study demonstrated that TBAHS-based DESs showed higher antimicrobial activity against Gram-negative bacteria compared to Gram-positive strains. The results indicated that the effectiveness varied significantly based on the formulation used, highlighting the importance of optimizing conditions for maximum efficacy .
- Antioxidant Evaluation : In another investigation, derivatives of TBAHS were assessed for their ability to inhibit lipid peroxidation in mouse brain homogenates. The results showed a marked reduction in lipid peroxidation levels, suggesting strong antioxidant properties that could be beneficial in neuroprotective applications .
Q & A
Q. Conflicting studies on environmental toxicity: How to reconcile low bioaccumulation claims with potential sulfate pollution risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
